Methyl 4-(piperazin-1-YL)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(piperazin-1-yl)butanoate hydrochloride is a chemical compound with the molecular formula C9H18N2O2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperazin-1-yl)butanoate hydrochloride typically involves the reaction of piperazine with methyl 4-bromobutanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, washing, and drying. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for further purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperazin-1-yl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Methyl 4-(piperazin-1-yl)butanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(piperazin-1-yl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including antimicrobial, antiviral, and anti-inflammatory activities . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(piperazin-1-yl)butanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-(piperidin-1-yl)butanoate hydrochloride: This compound has a similar structure but contains a piperidine ring instead of a piperazine ring.
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride: This compound is a dihydrochloride salt form and may have different solubility and stability properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacokinetic and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H19ClN2O2 |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
methyl 4-piperazin-1-ylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-9(12)3-2-6-11-7-4-10-5-8-11;/h10H,2-8H2,1H3;1H |
InChI Key |
NAHFVTJMDSTXAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.